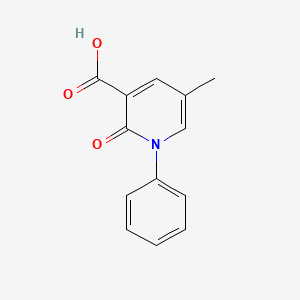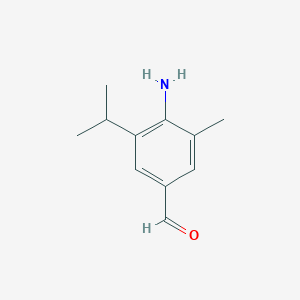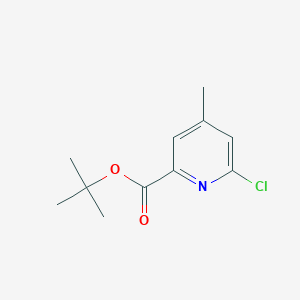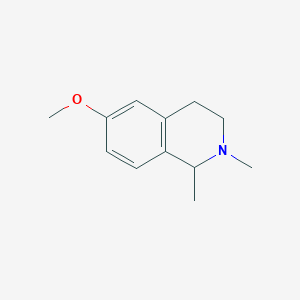
1,2,3,4-Tetrahydro-6-methoxy-1,2-dimethylisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydro-6-methoxy-1,2-dimethylisoquinoline is a chemical compound belonging to the class of isoquinolines. Isoquinolines are a group of heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by its tetrahydroisoquinoline core, which is a common structural motif in many natural and synthetic compounds with significant biological activities .
準備方法
The synthesis of 1,2,3,4-Tetrahydro-6-methoxy-1,2-dimethylisoquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized from formaldehyde and 3-methoxyphenethylamine . Industrial production methods often involve catalytic hydrogenation and other advanced techniques to ensure high yield and purity .
化学反応の分析
1,2,3,4-Tetrahydro-6-methoxy-1,2-dimethylisoquinoline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form N-substituted derivatives.
Major products formed from these reactions include various substituted isoquinolines and their derivatives, which have diverse biological and chemical properties.
科学的研究の応用
1,2,3,4-Tetrahydro-6-methoxy-1,2-dimethylisoquinoline has numerous applications in scientific research:
作用機序
The mechanism of action of 1,2,3,4-Tetrahydro-6-methoxy-1,2-dimethylisoquinoline involves its interaction with various molecular targets and pathways. Isoquinoline derivatives are known to exert their effects by modulating neurotransmitter systems, inhibiting enzymes, and interacting with receptors . The specific pathways and targets can vary depending on the derivative and its structural modifications.
類似化合物との比較
1,2,3,4-Tetrahydro-6-methoxy-1,2-dimethylisoquinoline can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: This compound shares the same core structure but lacks the methoxy and dimethyl substitutions.
6-Methoxy-1,2,3,4-tetrahydroquinoline: Similar in structure but differs in the position of the methoxy group.
1,2,3,4-Tetrahydro-6-methoxy-2-methyl-1-phenylisoquinoline: This compound has additional methyl and phenyl groups, which can alter its chemical and biological properties.
The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in organic synthesis, biological studies, and medicinal chemistry. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.
特性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC名 |
6-methoxy-1,2-dimethyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C12H17NO/c1-9-12-5-4-11(14-3)8-10(12)6-7-13(9)2/h4-5,8-9H,6-7H2,1-3H3 |
InChIキー |
ONWWHMDCCDJWMS-UHFFFAOYSA-N |
正規SMILES |
CC1C2=C(CCN1C)C=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


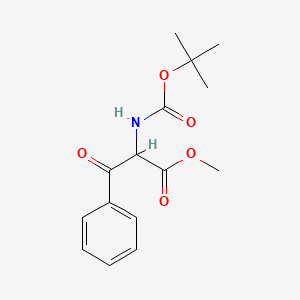
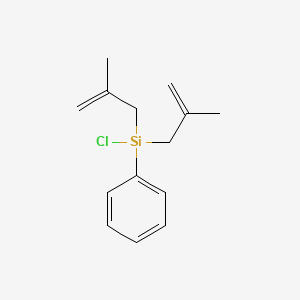
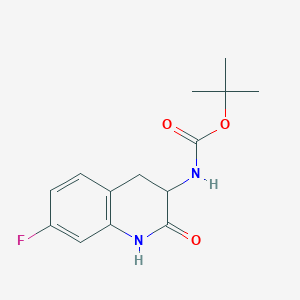
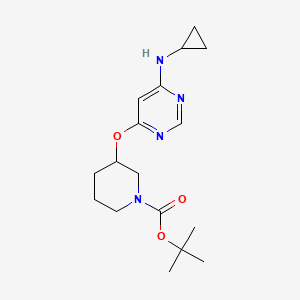
![N,N-bis[(4-methoxyphenyl)methyl]-1H-pyrazole-3-sulfonamide](/img/structure/B13980582.png)
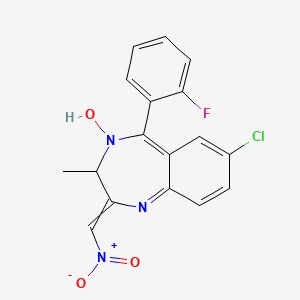
![4-(methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1H-pyrimidin-2-yl)carbamoylsulfamoyl]benzoic acid](/img/structure/B13980592.png)

![4-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]benzoic acid](/img/structure/B13980604.png)
![6-(Dimethylamino)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13980607.png)
![2-Methyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13980610.png)
